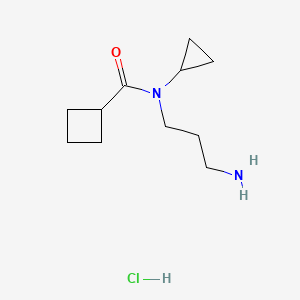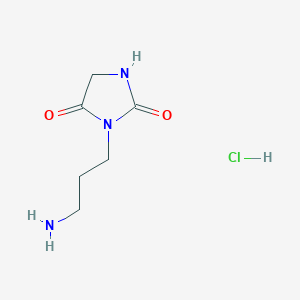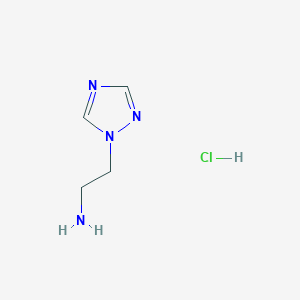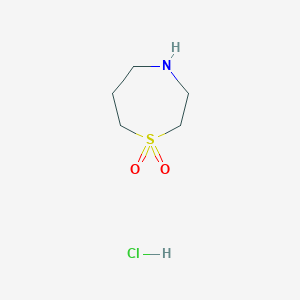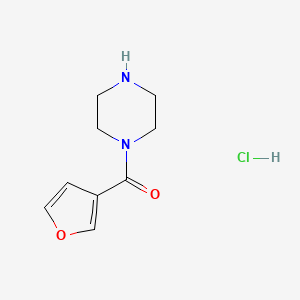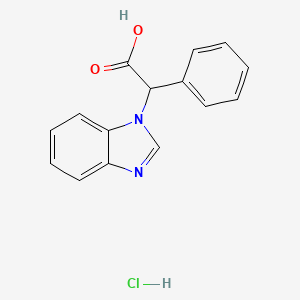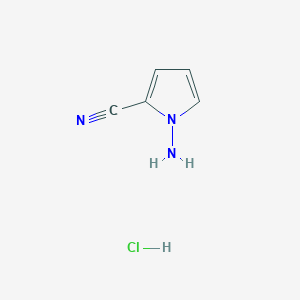
1-アミノ-1H-ピロール-2-カルボニトリル塩酸塩
概要
説明
“1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is a chemical compound with the CAS number 937046-97-4 . It has a molecular weight of 143.57 .
Molecular Structure Analysis
The InChI code for “1-Amino-1H-pyrrole-2-carbonitrile hydrochloride” is1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用
有機合成中間体
1-アミノ-1H-ピロール-2-カルボニトリル塩酸塩は、有機合成において貴重な中間体として役立ちます。 その反応性部位は、より複雑な分子、特に多くの医薬品に存在する複素環式化合物の合成における多様なビルディングブロックとなっています .
医薬品研究
この化合物は、特に中枢神経系を標的とする薬物の開発における医薬品研究で利用されています。 そのピロール環は多くの生物活性分子の構造を模倣することができ、潜在的な治療薬の合成の候補となっています .
農薬開発
農薬研究において、1-アミノ-1H-ピロール-2-カルボニトリル塩酸塩は、新しい殺虫剤や除草剤の創出のために研究されています。 そのニトリル基は、農作物の害虫に対して特定の活性を有する化合物を作成するために改変することができます .
染料および顔料
この化合物の構造は、新規な染料や顔料の開発に役立ちます。 さまざまな化学反応を経て、繊維や工業用着色プロセスに用途を持つ新しい着色料の基礎となることができます .
材料科学
材料科学の研究者は、1-アミノ-1H-ピロール-2-カルボニトリル塩酸塩を有機導電性材料の合成に用いる場合があります。 その窒素豊富な構造は、電気を通すか半導体として機能する化合物の作成に役立ちます .
生化学的研究
この化合物は、小分子と生物学的システムとの相互作用を理解するために生化学的研究でも用いられています。 それは酵素反応においてリガンドまたは阻害剤として作用し、細胞内の作用機構を解明するのに役立ちます .
ナノテクノロジー
ナノテクノロジーの分野では、1-アミノ-1H-ピロール-2-カルボニトリル塩酸塩は、ナノ構造のための有機骨格を作成するために使用できます。 これらの構造は、薬物送達、センシング、触媒に潜在的な用途があります .
分析化学
最後に、この化合物は、分析化学において標準または試薬として使用されています。 その明確な構造と反応性は、機器の校正や化学分析における試薬として使用するために適しています .
作用機序
1-AHP-2-CN-HCl is known to act as a photosensitizer, which means it can absorb light and transfer the energy to other molecules. This process is known as photodynamic therapy and can be used to destroy cancer cells. The molecule also acts as a fluorescent dye, which means it can be used to label molecules and track their movement in a biological system.
Biochemical and Physiological Effects
1-AHP-2-CN-HCl is known to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-apoptotic, and anti-cancer properties. It has also been found to modulate the activity of various enzymes and proteins, and to regulate the expression of genes.
実験室実験の利点と制限
1-AHP-2-CN-HCl has been found to be a useful tool for various laboratory experiments. Its fluorescent properties make it an ideal reagent for tracking molecules in biological systems. Its photodynamic properties make it a useful tool for photodynamic therapy. However, its small size and low solubility can make it difficult to use in some experiments.
将来の方向性
1-AHP-2-CN-HCl has the potential to be used in a variety of new and innovative applications. Its photodynamic properties could be used to develop new treatments for cancer and other diseases. Its fluorescent properties could be used to develop new tools for tracking molecules in biological systems. It could also be used to develop new methods for drug delivery and targeted drug delivery. Finally, its small size and low solubility could be used to develop new methods for drug solubilization.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301, H311, H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if you feel unwell .
特性
IUPAC Name |
1-aminopyrrole-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3.ClH/c6-4-5-2-1-3-8(5)7;/h1-3H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTSWPFWLRHRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679167 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937046-97-4 | |
| Record name | 1-Amino-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

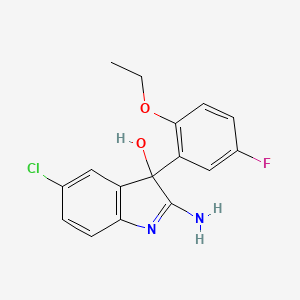
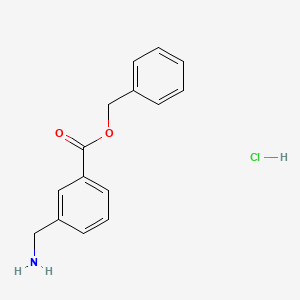
![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
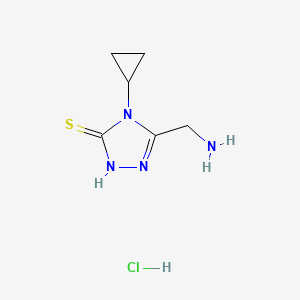

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
